tert-Butylphenyl imidazolylphenyl sulfonamide (ISCK03) is a small molecule inhibitor that exhibits high selectivity for the proto-oncogenic receptor tyrosine kinase KIT. [] This kinase plays a crucial role in various cellular processes including cell growth, differentiation, and survival. ISCK03 acts by specifically targeting and inhibiting the activity of KIT, thereby disrupting downstream signaling pathways. While its therapeutic potential has been explored in the context of certain cancers, this document will focus solely on its scientific research applications.
ISCK03 is classified as a small molecule inhibitor targeting the c-Kit receptor, which is activated by its ligand, stem cell factor. The compound has been studied in the context of cancer research, particularly for its role in inhibiting tumor growth and metastasis in various cancer types, including melanoma and triple-negative breast cancer. It has been utilized in laboratory settings to understand the mechanisms of c-Kit signaling and its implications in oncogenesis .
The synthesis of ISCK03 involves several chemical reactions that lead to the formation of its active structure. While specific synthetic routes may vary, a general approach includes:
Technical parameters such as reaction temperatures, solvent systems, and reaction times are critical for optimizing yield and purity.
The molecular structure of ISCK03 can be described using its chemical formula and specific structural features:
The three-dimensional conformation can be analyzed using computational methods or X-ray crystallography if available, providing insights into how ISCK03 fits into the binding site of c-Kit .
ISCK03 participates in several chemical reactions primarily related to its inhibitory function:
These reactions are essential for understanding how ISCK03 can modulate tumor growth and metastasis.
The mechanism of action of ISCK03 involves its role as an antagonist of the c-Kit receptor:
ISCK03 exhibits several notable physical and chemical properties:
These properties are critical for determining how ISCK03 can be effectively used in laboratory experiments and potential therapeutic applications .
ISCK03 has significant scientific applications primarily within cancer research:
ISCK03 (CAS 945526-43-2) is a small molecule inhibitor with the chemical formula C₁₉H₂₁N₃O₂S and a molecular weight of 355.45 g/mol [2]. Its molecular structure features a central sulfonylurea bridge connecting two aromatic rings: a tert-butyl-substituted benzene moiety and a pyrimidine-containing heterocycle with an imidazole-like nitrogen configuration [2] [4]. This configuration enables highly specific interactions with the c-Kit kinase domain. Structural analyses reveal that ISCK03 binds preferentially to the ATP-binding pocket of c-Kit in its autoinhibited conformation, forming critical hydrogen bonds with key residues:
The tert-butyl group engages in hydrophobic interactions within a subpocket formed by Ile-293, Leu-298, Leu-354, and Val-379, stabilizing the inhibitor-receptor complex [5]. This binding mode effectively occludes ATP access and prevents the conformational shift required for kinase activation. Mutational studies demonstrate that substitutions at Thr-315 (particularly T315I) significantly reduce ISCK03 binding affinity due to both loss of hydrogen bonding and steric hindrance—a finding that underscores the residue's critical role in molecular recognition [5] [8].
Table 1: Key Binding Interactions Between ISCK03 and c-Kit
c-Kit Domain | Residue | Interaction Type | Functional Significance |
---|---|---|---|
ATP-binding pocket | Thr-315 | Hydrogen bonding | Critical for specificity; mutation causes resistance |
Hydrophobic pocket | Ile-293, Leu-354 | Van der Waals forces | Enhances binding stability |
Juxtamembrane region | Val-379 | Hydrophobic interaction | Stabilizes inactive conformation |
Catalytic loop | Met-318 | Hydrogen bonding | Disrupts catalytic triad formation |
ISCK03 exhibits dose-dependent inhibition of stem cell factor (SCF)-mediated c-Kit activation, with near-complete suppression of receptor autophosphorylation observed at 10 μM in 501mel melanoma cells [1] [2]. This inhibition directly disrupts the kinase cascade initiation, as evidenced by reduced phosphorylation at tyrosine residues Y703 and Y721 in the c-Kit activation loop [2]. Consequently, ISCK03 treatment abrogates downstream signaling through the Ras/Raf/MEK/ERK pathway, a critical regulator of cell proliferation and survival. In SCF-stimulated cells, ISCK03 (10 μM) reduces phosphorylation of p44/42 ERK mitogen-activated protein kinases (MAPK) by >80% within 30 minutes, while paradoxically showing no inhibitory effect on hepatocyte growth factor (HGF)-induced ERK phosphorylation [2]. This selective disruption confirms the pathway specificity of ISCK03.
Mechanistically, ISCK03 impairs the kinase-substrate docking by altering the conformational dynamics of the c-Kit juxtamembrane domain, which normally facilitates recruitment of adaptor proteins like Grb2 and SOS upon activation [5] [10]. The inhibition extends to transcriptional regulators such as STAT3, where ISCK03 pretreatment effectively counteracts SCF-induced phosphorylation of JAK/STAT3 in a concentration-dependent manner [2] [9]. These multipronged effects collectively suppress cellular processes dependent on SCF/c-Kit signaling, including melanocyte proliferation, mast cell survival, and hematopoietic precursor migration [5] [10].
Table 2: Effects of ISCK03 on c-Kit Signaling Pathways in Cellular Models
Downstream Pathway | ISCK03 Concentration | Inhibition Efficiency | Functional Consequence |
---|---|---|---|
c-Kit autophosphorylation | 10 μM | >90% | Disrupted kinase activation |
ERK1/2 phosphorylation | 10 μM | 80-85% | Reduced proliferation signals |
STAT3 activation | 10 μM | 75-80% | Suppressed survival signaling |
PI3K/Akt pathway | 10 μM | <30% | Minimal effect on metabolic signaling |
Comprehensive kinase profiling demonstrates that ISCK03 maintains exceptional selectivity for c-Kit (CD117) over structurally related receptor tyrosine kinases. At concentrations that fully inhibit c-Kit (IC₅₀ = 0.2 μM), ISCK03 exhibits minimal activity against platelet-derived growth factor receptor (PDGFR; IC₅₀ >10 μM) and virtually no inhibition of Bcr-Abl (IC₅₀ >50 μM) [3] [6]. This selectivity profile stems from structural divergences in the ATP-binding cavities:
ISCK03 also shows negligible activity (<20% inhibition at 10 μM) against Src-family kinases (Lyn, Fyn), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and insulin receptor kinase (IRK) [6]. However, it exhibits moderate inhibition (IC₅₀ ~2.5 μM) of the fibroblast growth factor receptor (FGFR3), likely due to conserved residue homology in the kinase domain. In functional cellular assays, ISCK03 (10 μM) fails to reverse BCR-ABL-induced adhesion defects in 32D cells or inhibit STI571 (imatinib)-resistant Bcr-Abl mutants, confirming its lack of efficacy against this oncogenic kinase [3] [8]. Similarly, ISCK03 does not impair PDGF-BB-induced fibroblast migration even at concentrations 20-fold higher than its c-Kit IC₅₀, underscoring its cellular selectivity [6] [10].
Table 3: Selectivity Profile of ISCK03 Against Key Tyrosine Kinases
Kinase Target | ISCK03 IC₅₀ (μM) | Structural Basis of Selectivity |
---|---|---|
c-Kit (CD117) | 0.2 | Optimal fit with Thr-315 and hydrophobic pocket |
PDGFRα | >10 | Steric clash from Val-654/Ala-614 residues |
Bcr-Abl (wild-type) | >50 | Incompatible activation loop conformation |
Bcr-Abl (T315I mutant) | >100 | Loss of Thr-315 hydrogen bonding |
FGFR3 | ~2.5 | Partial conservation of hydrophobic pocket |
VEGFR2 | >25 | Bulky gatekeeper residue (Phe-1047) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7